molecular formula C18H19N3O B3790942 (biphenyl-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

(biphenyl-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

Cat. No.: B3790942
M. Wt: 293.4 g/mol
InChI Key: LAHZXSQKYNWQSS-UHFFFAOYSA-N
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Description

Biphenyl is a simple aromatic hydrocarbon with the formula C6H5-C6H5 . It is notable for its wide usage in the manufacture of organic chemicals and in the production of polymers . On the other hand, 5-Methyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound .


Synthesis Analysis

The synthesis of biphenyl compounds generally involves the coupling of two phenyl rings . As for oxadiazole, it can be synthesized through various methods, including cyclization and annulation reactions .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . The structure of 5-Methyl-1,2,4-oxadiazol-3-amine includes a five-membered ring containing three heteroatoms, one of which is an oxygen atom and the other two are nitrogen atoms .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution . Oxadiazoles can participate in a variety of reactions due to the presence of multiple reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structures. For example, biphenyl has a molecular weight of 168.2344 , while 5-Methyl-1,2,4-oxadiazol-3-amine has a molecular weight of 99.09 .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the functional groups they contain. For instance, some imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with these compounds can vary. For instance, 5-Methyl-1,2,4-oxadiazol-3-amine is associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions in the study of these compounds could involve the development of new drugs. Imidazole, for example, has become an important synthon in the development of new drugs .

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-phenylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-19-18(20-22-14)13-21(2)12-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHZXSQKYNWQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)CC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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